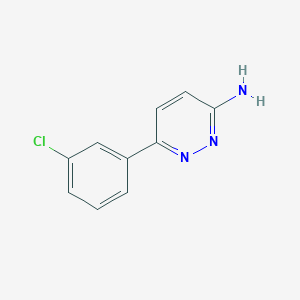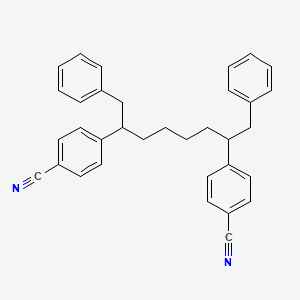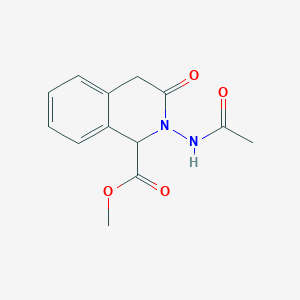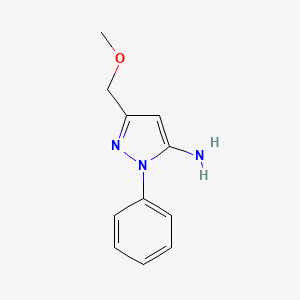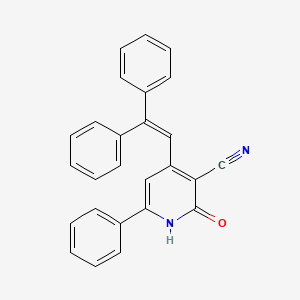
4-(2,2-Diphenylethenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Diphenylethenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydropyridine core, which is a common motif in many biologically active molecules, and is substituted with phenyl and diphenylethenyl groups, adding to its chemical diversity and reactivity.
準備方法
The synthesis of 4-(2,2-Diphenylethenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents such as halogens or nitro groups.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.
科学的研究の応用
4-(2,2-Diphenylethenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural similarity to biologically active dihydropyridines makes it a candidate for studying calcium channel blockers and other bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties
作用機序
The mechanism of action of 4-(2,2-Diphenylethenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmission. The compound’s electronic properties also make it suitable for use in electronic devices, where it can facilitate charge transport and emission of light .
類似化合物との比較
Similar compounds include:
1,4-Bis(2,2-diphenylethenyl)benzene: Known for its use in OLEDs, this compound shares the diphenylethenyl group but differs in its core structure.
2-(2,2-Diphenylethenyl)anthracene: This compound exhibits aggregation-induced emission properties, making it useful in optoelectronic applications.
The uniqueness of 4-(2,2-Diphenylethenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile lies in its combination of a dihydropyridine core with diphenylethenyl and phenyl groups, providing a versatile platform for various chemical reactions and applications.
特性
CAS番号 |
4487-37-0 |
|---|---|
分子式 |
C26H18N2O |
分子量 |
374.4 g/mol |
IUPAC名 |
4-(2,2-diphenylethenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H18N2O/c27-18-24-22(17-25(28-26(24)29)21-14-8-3-9-15-21)16-23(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-17H,(H,28,29) |
InChIキー |
RENLKIWQISQEEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


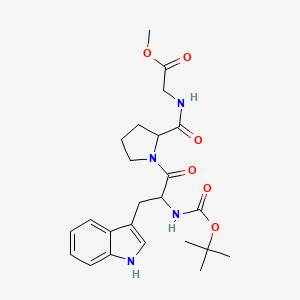

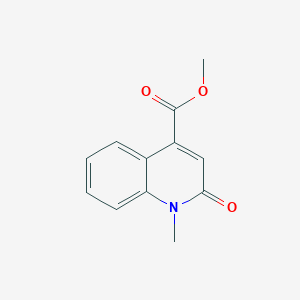
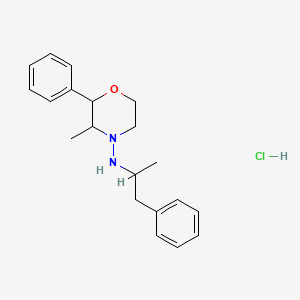
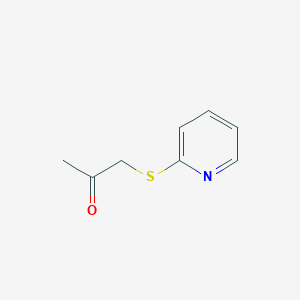



![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)
